Silane, dodecyltris(1-methylethyl)-

Description

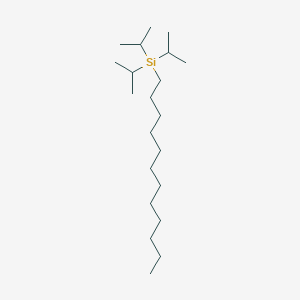

Silane, dodecyltris(1-methylethyl)-, is a branched organosilicon compound characterized by a central silicon atom bonded to one dodecyl (C₁₂H₂₅) group and three isopropyl (1-methylethyl, C₃H₇) groups. This structure combines a long hydrophobic alkyl chain with bulky substituents, imparting unique physicochemical properties such as high thermal stability, low surface energy, and resistance to oxidation.

The dodecyl chain enhances hydrophobicity, making the compound suitable for water-repellent coatings or additives in polymers. The isopropyl groups likely contribute to steric hindrance, reducing reactivity and improving stability under harsh conditions. Such properties align with broader silane applications, including concrete impregnation for corrosion resistance .

Properties

CAS No. |

543717-21-1 |

|---|---|

Molecular Formula |

C21H46Si |

Molecular Weight |

326.7 g/mol |

IUPAC Name |

dodecyl-tri(propan-2-yl)silane |

InChI |

InChI=1S/C21H46Si/c1-8-9-10-11-12-13-14-15-16-17-18-22(19(2)3,20(4)5)21(6)7/h19-21H,8-18H2,1-7H3 |

InChI Key |

TUISKHLQRZDRDH-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCC[Si](C(C)C)(C(C)C)C(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Silane, dodecyltris(1-methylethyl)- typically involves the reaction of dodecyltrichlorosilane with isopropylmagnesium chloride in the presence of a catalyst. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the silane compound. The general reaction can be represented as follows:

C12H25SiCl3+3(CH3

Comparison with Similar Compounds

Structural and Functional Insights:

Substituent Diversity :

- The target silane’s dodecyl/isopropyl combination prioritizes hydrophobicity and steric protection, contrasting with the brominated or iodinated heterocycles in and , which introduce electronic asymmetry and halogen-mediated reactivity .

- Dodecyl methacrylate () lacks silicon but shares the dodecyl chain, emphasizing its role in polymer flexibility rather than surface modification .

Molecular Weight and Solubility: The target compound’s lower molecular weight (~282.6 g/mol) compared to halogenated analogs (431–472 g/mol) suggests better solubility in nonpolar solvents, advantageous for coating applications.

Thermal and Chemical Stability :

- Tris(1-methylethyl) groups in all silanes enhance stability, but the absence of halogens or heteroatoms in the target compound reduces susceptibility to nucleophilic attack, making it more durable in acidic/alkaline environments than bromo- or iodo-derivatives .

Application-Specific Behavior: Unlike dodecyl dimethylamine (a surfactant), the target silane’s silicon backbone and non-ionic structure make it less water-soluble but more effective in moisture-resistant coatings . Halogenated silanes (–6) are tailored for specialized roles (e.g., optoelectronics) due to their conjugated systems and halogen bonding, whereas the target compound’s simplicity suits bulk material modification .

Research Findings and Implications

- Concrete Protection : Silane impregnation () relies on small, penetrating molecules like methylethyl-substituted silanes. The target compound’s dodecyl chain may limit capillary penetration compared to smaller silanes (e.g., tetraethyl orthosilicate) but improve long-term hydrophobicity .

- Synthetic Pathways : The prevalence of tris(1-methylethyl) groups in specialized silanes (–6) suggests that the target compound could be synthesized via analogous alkylation or Grignard reactions, though scalability may depend on dodecyl availability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.